molecular formula C18H19Cl2NO5S B6355850 N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam;  98% CAS No. 1820575-29-8

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam; 98%

Cat. No. B6355850
CAS RN: 1820575-29-8
M. Wt: 432.3 g/mol
InChI Key: RFABDSDXSYNRJG-QNGPCOALSA-N
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Description

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam (also known as NCDCB) is a chemical compound with a molecular weight of 397.96 g/mol. It is a white crystalline solid with a melting point of 156 °C. NCDCB has been used for a variety of purposes in scientific research, including in biochemical and physiological studies. This article will discuss the synthesis method of NCDCB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

NCDCB has been used for a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on the body. It has also been used in the synthesis of other compounds, such as N-(2-carboxy-4,5-dichlorobenzoyl)-N-methyl-1-amino-2-methyl-1-propanol. In addition, NCDCB has been used in the synthesis of a variety of drugs, such as the anticonvulsant drug gabapentin.

Mechanism of Action

NCDCB acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, NCDCB increases the levels of acetylcholine in the body, which has a variety of effects on the body, including increased alertness, improved memory, and increased muscle contraction.
Biochemical and Physiological Effects
NCDCB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness, improve memory, and increase muscle contraction. In addition, it has been shown to increase the production of neurotransmitters, such as serotonin and dopamine, which can lead to improved mood and decreased anxiety. It has also been shown to reduce inflammation and pain, as well as to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

NCDCB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is relatively stable. However, it is also important to consider the limitations of NCDCB for laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. In addition, it is not suitable for use in in vivo experiments due to its toxicity.

Future Directions

There are a variety of potential future directions for the use of NCDCB in scientific research. For example, it could be used in the synthesis of drugs with improved efficacy or fewer side effects. In addition, it could be used to investigate the effects of various compounds on the body, as well as to study the mechanisms of action of various drugs. Finally, it could be used to investigate the potential therapeutic effects of various compounds in the treatment of various diseases.

Synthesis Methods

NCDCB can be synthesized via a three-step reaction process. The first step involves reacting 4,5-dichlorobenzoyl chloride with 1-amino-2-methyl-1-propanol to form N-(2-carboxy-4,5-dichlorobenzoyl)-1-amino-2-methyl-1-propanol. The second step involves reacting this intermediate with 10,2-camphorsultam to form N-(2-carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam. The third step involves crystallizing the reaction product to form the desired compound.

properties

IUPAC Name

4,5-dichloro-2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFABDSDXSYNRJG-QNGPCOALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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